molecular formula C18H25NO10 B12057129 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide

Cat. No.: B12057129
M. Wt: 415.4 g/mol
InChI Key: PAVCYMSNMRWMAK-DMYIEBNJSA-N
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Description

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide is a synthetic fluorogenic substrate used primarily in biochemical assays. It consists of a chitin monomer, N-acetyl-beta-D-glucosaminide, and 4-methylumbelliferone, a fluorescent molecule. This compound is particularly useful for detecting and measuring the activity of enzymes such as beta-N-acetylhexosaminidase and chitinase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide involves the coupling of 4-methylumbelliferone with N-acetyl-beta-D-glucosaminide. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with high fluorescence efficiency and minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide primarily undergoes hydrolysis reactions. When exposed to specific enzymes like beta-N-acetylhexosaminidase, the compound is hydrolyzed to release 4-methylumbelliferone, which exhibits strong fluorescence .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous buffer solutions at specific pH levels. Enzymes such as beta-N-acetylhexosaminidase or chitinase are commonly used to catalyze the reaction .

Major Products Formed

The primary product formed from the hydrolysis of this compound is 4-methylumbelliferone, which is a fluorescent compound used in various biochemical assays .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide involves its hydrolysis by specific enzymes. The enzyme beta-N-acetylhexosaminidase targets the glycosidic bond between N-acetyl-beta-D-glucosaminide and 4-methylumbelliferone, cleaving it to release the fluorescent 4-methylumbelliferone. This fluorescence can then be measured to determine the enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide is unique due to its specific application in detecting beta-N-acetylhexosaminidase activity. Its high fluorescence efficiency and stability make it a preferred choice in various biochemical assays .

Properties

Molecular Formula

C18H25NO10

Molecular Weight

415.4 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide;dihydrate

InChI

InChI=1S/C18H21NO8.2H2O/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18;;/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21);2*1H2/t13-,15-,16-,17-,18-;;/m1../s1

InChI Key

PAVCYMSNMRWMAK-DMYIEBNJSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C.O.O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C.O.O

Origin of Product

United States

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